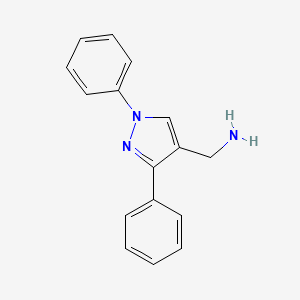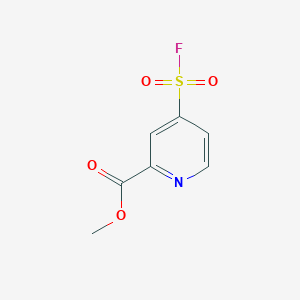
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth and proliferation. In
Scientific Research Applications
Anticancer Activity
Thiourea derivatives, including those structurally related to the query compound, have been investigated for their anticancer properties. For instance, a study on N-[3,4-Dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea outlined its strong anticancer activity across several assays and cell lines, highlighting its potential in clinical trials for kidney cancer treatment. This compound demonstrated notable efficacy without significant toxicity in animal studies, suggesting that a metabolite might act as the active agent. De novo synthesis of this primary metabolite was achieved to further explore its therapeutic potential (Nammalwar et al., 2010).
Solar Energy Conversion
Another application area is in solar energy, where thiourea derivatives have been utilized in dye-sensitized solar cells (DSSCs). A study demonstrated the use of synthesized thiourea derivatives as novel additives in gel polymer electrolytes for DSSCs, which significantly enhanced the solar to electric conversion efficiency. These derivatives, when added to Co2+/Co3+ redox electrolytes, displayed a notable increase in efficiency, emphasizing the role of thiourea derivatives in improving the performance of renewable energy technologies (Karthika et al., 2019).
Antioxidant Activity
Benzothiazoles and thioureas are known for their antioxidant capabilities, which are crucial in mitigating oxidative stress-related damages. A specific benzothiazole-isothiourea derivative was synthesized and showed promising results in scavenging free radicals, indicating its potential as an antioxidant agent. Such compounds could play a significant role in preventing or treating conditions associated with oxidative stress, further expanding the utility of thiourea derivatives in medical research (Cabrera-Pérez et al., 2016).
Polymer Science
In polymer science, thiourea derivatives have been explored for the synthesis of high-performance polymers. A notable study involved the creation of heteroaromatic poly(thiourea-imide-ester)s (PTIEs) from a novel dihydroxy monomer containing thiourea, imide, and pyridine moieties. These polymers exhibited high thermal stability and were readily soluble in polar solvents, demonstrating their potential for advanced materials applications (Kausar et al., 2013).
Photoluminescence and Sensing
Thiourea derivatives have also been studied for their photoluminescence properties and potential in sensing applications. For example, 1-(2-Hydroxyphenyl)thiourea exhibits fluorescence quenching in the presence of chromium(VI) ions, suggesting its utility in developing sensitive detection methods for environmental monitoring and analysis (Sunil et al., 2015).
properties
IUPAC Name |
1-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-8-9-20-15(6-10-21-11-7-15)12-16-14(19)17-13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIULDZGTBKTNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC=CC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)

![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)
![4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2380543.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2380548.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)
![2-[[oxo-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B2380553.png)



![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2380559.png)